![molecular formula C13H11BrO B590909 4-Bromo-alpha-phenylbenzenemethanol-d5 CAS No. 213678-51-4](/img/structure/B590909.png)
4-Bromo-alpha-phenylbenzenemethanol-d5
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-phenylbenzenemethanol-d5 typically involves the bromination of alpha-phenylbenzenemethanol using a deuterium source. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium-labeled reagents is essential to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-alpha-phenylbenzenemethanol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a deuterium-labeled benzene derivative .
Scientific Research Applications
4-Bromo-alpha-phenylbenzenemethanol-d5 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-alpha-phenylbenzenemethanol-d5 involves its interaction with specific molecular targets and pathways. For example, in the study of delta-opioid receptors, the compound acts as an agonist, binding to the receptor and activating it. This interaction can modulate pain perception and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-alpha-phenylbenzenemethanol: The non-deuterium-labeled version of the compound.
4-Bromo-alpha-methylbenzyl alcohol: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
4-Bromo-alpha-phenylbenzenemethanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various research applications .
Properties
IUPAC Name |
(4-bromophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWDBNPPSHSCB-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)Br)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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